![molecular formula C12H13ClN2O5 B2521723 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid CAS No. 1397003-81-4](/img/structure/B2521723.png)
2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid is a derivative of butanoic acid with specific substitutions on its phenyl ring and butanoic chain. Although the provided papers do not directly discuss this compound, they provide insights into similar structures and their properties. For instance, paper examines derivatives of 2-phenylbutanoic acid (2PBA) and their interactions, while paper explores the inhibitory potency of aryl-substituted 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates on rat liver microsomal retinoic acid metabolising enzymes.
Synthesis Analysis
The synthesis of such compounds typically involves the introduction of functional groups to a phenylbutanoic acid backbone. While the papers do not detail the synthesis of 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid specifically, they do suggest that similar compounds can be synthesized through modifications of the phenyl ring and the butanoic acid chain. For example, paper mentions the Beckmann rearrangement of an oxime derivative, which could be a relevant reaction in the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid can be analyzed using density functional theory (DFT) calculations, as described in paper . These calculations help predict the molecular geometry, vibrational frequencies, and electronic properties such as band gap energies and absorption wavelengths. The presence of functional groups like nitro, chloro, and formamido would influence these properties significantly.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the natural bond orbital (NBO) analysis, which provides insights into donor-acceptor interactions. Paper discusses the NBO analysis for 2PBA derivatives, which could be extrapolated to understand the reactivity of 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid. Additionally, the inhibitory activity mentioned in paper suggests that these compounds can participate in biological reactions, particularly as enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are discussed in paper , where the authors calculate important thermodynamic properties like heat capacity, entropy, and enthalpy at different temperatures. These properties are crucial for understanding the stability and reactivity of the compound. The molecular electrostatic potential (MEP) is also analyzed to visualize bio-active areas, which could be relevant for the interaction of 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid with biological targets.
Scientific Research Applications
Advanced Oxidation Processes
One significant application of this compound is in the field of advanced oxidation processes (AOPs) for water treatment. A comprehensive study highlighted the degradation pathways and by-products of acetaminophen (ACT) treatment using AOPs, where compounds similar to 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid play a crucial role in enhancing the degradation efficiency and understanding the biotoxicity of the by-products. This research contributes to optimizing AOP systems for better water treatment strategies (Qutob et al., 2022).
Stability and Degradation Studies
Another application area is in the stability and degradation studies of pharmaceuticals. A study focusing on nitisinone, a triketone herbicide turned medical treatment, utilized 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid analogs to understand the stability of NTBC under various conditions and its degradation pathways. Such studies are pivotal for assessing the potential risks and benefits of pharmaceutical compounds, ensuring safer medical applications (Barchańska et al., 2019).
Environmental Toxicology
The environmental toxicology of herbicides and their effects on ecosystems have been explored, with research into compounds such as 2,4-D (2,4-dichlorophenoxyacetic acid) where derivatives of 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid may serve as analogs for studying toxicology and mutagenicity. These studies provide insights into the environmental impact of herbicides and the importance of monitoring and regulating their use to protect ecosystems (Zuanazzi et al., 2020).
Photosensitive Protecting Groups
In synthetic chemistry, 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid and its derivatives find application as photosensitive protecting groups. These groups enable selective protection and deprotection of functional groups in complex molecule synthesis, enhancing the development of new pharmaceuticals and chemicals with improved efficiency and specificity (Amit et al., 1974).
Atmospheric Chemistry
The study of atmospheric nitration processes, which involves compounds like 2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid, provides valuable insights into the formation of nitrophenols and their environmental fate. Understanding these processes helps in assessing the impact of air pollution on human health and the environment, guiding policies for cleaner air strategies (Harrison et al., 2005).
properties
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-6(2)10(12(17)18)14-11(16)8-4-3-7(15(19)20)5-9(8)13/h3-6,10H,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLWDDIURSVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

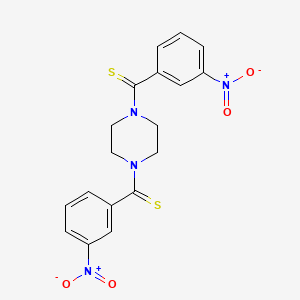
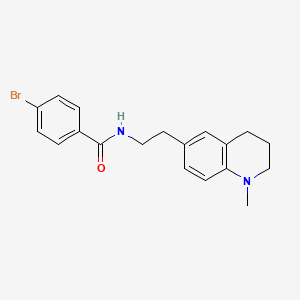
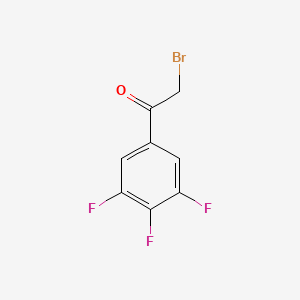
![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

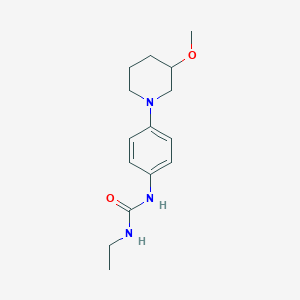
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
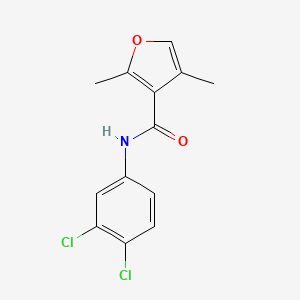
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)